3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine
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Overview
Description
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine is a compound that belongs to the class of azaborinines, which are heteroarenes containing a boron-nitrogen (BN) unit
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor containing boron and nitrogen atoms under electrophilic conditions . The reaction conditions often include the use of catalysts such as palladium or rhodium to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as developing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron and nitrogen centers.
Cycloaddition Reactions: The azaborinine ring can participate in cycloaddition reactions to form larger polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or toluene, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized azaborinines, while cycloaddition reactions can produce complex polycyclic compounds.
Scientific Research Applications
3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine has several scientific research applications, including:
Mechanism of Action
The mechanism by which 3-Bromo-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine exerts its effects involves interactions at the molecular level. The boron-nitrogen unit can participate in electron transfer processes, influencing the reactivity of the compound. Additionally, the presence of the bromo and cyclopropyl groups can modulate the compound’s electronic properties and steric interactions, affecting its behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Azaborinine: A simpler analog without the bromo and cyclopropyl substituents.
3-Chloro-2-cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Similar structure with a chloro group instead of a bromo group.
2-Cyclopropyl-1,2-dihydrobenzo[e][1,2]azaborinine: Lacks the bromo substituent.
Uniqueness
The presence of these substituents can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C11H11BBrN |
---|---|
Molecular Weight |
247.93 g/mol |
IUPAC Name |
3-bromo-2-cyclopropyl-1H-1,2-benzazaborinine |
InChI |
InChI=1S/C11H11BBrN/c13-11-7-8-3-1-2-4-10(8)14-12(11)9-5-6-9/h1-4,7,9,14H,5-6H2 |
InChI Key |
DGTFSHLIIQGLPD-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(=CC2=CC=CC=C2N1)Br)C3CC3 |
Origin of Product |
United States |
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